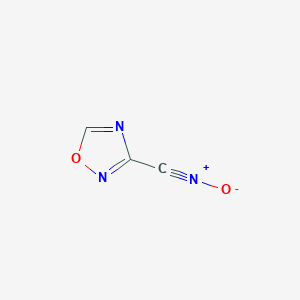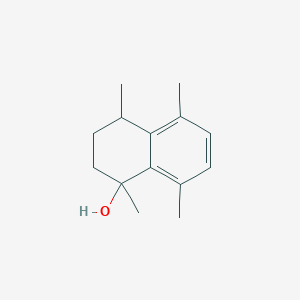
1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with a complex structure It is a derivative of tetrahydronaphthalene, characterized by the presence of four methyl groups and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multiple steps. One common method includes the hydrogenation of naphthalene derivatives followed by methylation and hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using nickel or palladium catalysts. The methylation step can be achieved using methyl iodide or dimethyl sulfate under basic conditions. The final hydroxylation step might involve the use of oxidizing agents such as hydrogen peroxide or peracids.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups through reactions with halogens or other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one, while reduction could produce tetramethyl-1,2,3,4-tetrahydronaphthalene.
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl groups may also play a role in modulating the compound’s hydrophobic interactions and overall stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): A hydrocarbon with a similar structure but lacking the methyl and hydroxyl groups.
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Another derivative with different substitution patterns.
Uniqueness
1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both methyl and hydroxyl groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields.
Eigenschaften
CAS-Nummer |
138722-93-7 |
|---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
1,4,5,8-tetramethyl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C14H20O/c1-9-5-6-11(3)13-12(9)10(2)7-8-14(13,4)15/h5-6,10,15H,7-8H2,1-4H3 |
InChI-Schlüssel |
PMSPTZWCYUHMAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C2=C(C=CC(=C12)C)C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




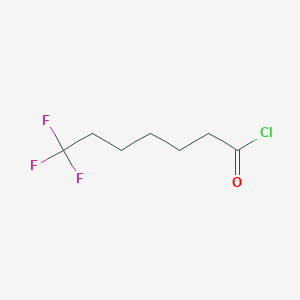
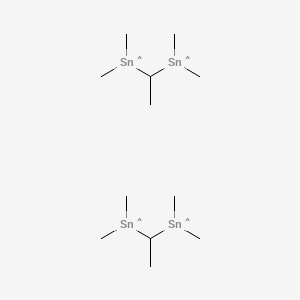
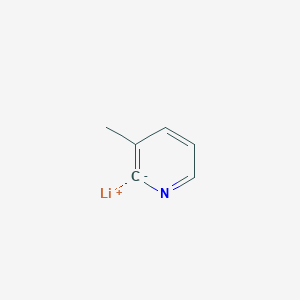
![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)

![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)



![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)

